4-chloro-N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzene-1-sulfonamide
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Overview
Description
4-chloro-N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, a tetrazole ring, and a chlorobenzene moiety, making it a subject of interest for researchers due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorobenzene moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4-chloro-N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the tetrazole ring may interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzene-1-sulfonamide: Unique due to the presence of both sulfonamide and tetrazole groups.
Sulfonamide derivatives: Commonly used in medicinal chemistry for their antimicrobial properties.
Tetrazole derivatives: Known for their biological activities and use in drug design.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S2/c1-17(2,20-27(24,25)15-10-8-13(18)9-11-15)12-26-16-19-21-22-23(16)14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBIWJDWZUABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NN=NN1C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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